molecular formula C23H26N2O3 B11409051 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11409051
M. Wt: 378.5 g/mol
InChI Key: OHIJOYDCDSPWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylphenoxy group and a methylphenyl-oxazolyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings to introduce the tert-butyl group . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C23H26N2O3/c1-15-6-8-17(9-7-15)20-14-21(28-25-20)24-22(26)16(2)27-19-12-10-18(11-13-19)23(3,4)5/h6-14,16H,1-5H3,(H,24,26)

InChI Key

OHIJOYDCDSPWKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.